

Application Notes and Protocols for Yoda2 in Patch-Clamp Electrophysiology

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Compound of Interest					
Compound Name:	Yoda2				
Cat. No.:	B15614596	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoda2 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] As a more water-soluble analog of Yoda1, Yoda2 offers improved reliability and efficacy in functional assays, making it a valuable tool for investigating Piezo1's role in various physiological processes.[3][4] Piezo1 is a non-selective cation channel that, upon activation, allows the influx of cations, most notably Ca2+, which in turn triggers a cascade of downstream signaling events.[5] These signaling pathways are crucial in diverse cell types, including red blood cells and endothelial cells.[5][6] These application notes provide detailed protocols for the use of Yoda2 in patch-clamp electrophysiology experiments to study Piezo1 channel activity.

Data Presentation

<u>Table 1: Comparative Potency of Yoda2 and Yoda1</u>

Compound	- Cell Type	Assay	EC50 (nM)	Reference
Yoda2	Red Blood Cells	Automated Patch-Clamp	305	[5][7]
Yoda2	HeLa Cells	Calcium Assay	150	[1][2]
Yoda1	Red Blood Cells	Automated Patch-Clamp	1391	[5][7]



Table 2: Recommended Yoda2 Concentration Range for

Patch-Clamp Experiments

Concentration Range	Application	Expected Effect	Reference
41 nM - 8000 nM	Cumulative dose- response in automated patch- clamp on RBCs	Graded activation of Piezo1 currents	[7]
1 μΜ	Inhibition of phenylephrine-induced contraction in mouse arteries	Significant vasorelaxation	[6]
30 μΜ	Evaluation of electrical field stimulation-induced contraction in corpus cavernosum	No significant change in EFS-induced contraction	[6]

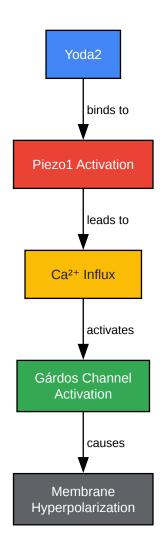
Signaling Pathways

Activation of Piezo1 by **Yoda2** initiates distinct downstream signaling cascades depending on the cell type.

Piezo1 Signaling in Red Blood Cells

In red blood cells, **Yoda2**-mediated Piezo1 activation leads to an influx of Ca2+, which subsequently activates the Ca2+-sensitive Gárdos channel (KCa3.1). The opening of the Gárdos channel results in K+ efflux and hyperpolarization of the cell membrane.[5][8]





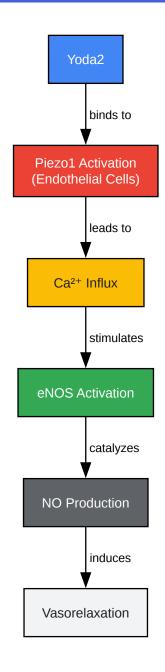
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Yoda2-Piezo1 signaling in red blood cells.

Piezo1 Signaling in Endothelial Cells

In endothelial cells, **Yoda2**-induced Piezo1 activation and subsequent Ca2+ influx stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[1][6] NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[6]





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Yoda2-Piezo1 signaling in endothelial cells.

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch-Clamp Recording of Yoda2-Activated Currents in Red Blood Cells

This protocol is adapted from studies using the SyncroPatch 384 system.[5]



1. Cell Preparation:

- Use fresh human red blood cells (RBCs) within 3 hours of withdrawal.
- Wash RBCs three times in the external recording solution.
- Resuspend RBCs to a concentration of 1-5 x 10⁶ cells/mL in the external solution.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
- Yoda2 Stock Solution: Prepare a 10 mM stock solution of Yoda2 in DMSO. Store at -20°C.
 Further dilute in the external solution to the desired final concentrations immediately before use.
- 3. Automated Patch-Clamp Procedure (SyncroPatch 384):
- Use NPC-384 single-hole microchips with resistances of 6-10 MΩ.[5]
- Prime the system with external and internal solutions according to the manufacturer's instructions.
- Load the cell suspension into the appropriate well.
- Initiate the automated cell capture, sealing, and whole-cell configuration protocol.
- Apply a voltage ramp protocol, for example, from -100 mV to +80 mV, every 10 seconds to monitor current.[7]
- Establish a stable baseline recording in the external solution.
- Apply increasing concentrations of Yoda2 (e.g., 41 nM, 144 nM, 442 nM, 1330 nM, 4000 nM, and 8000 nM) in a cumulative manner.



- At the end of the experiment, apply a Piezo1 blocker, such as 30 μM GdCl3, to confirm the specificity of the recorded currents.[7]
- 4. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +80 mV) in response to each
 Yoda2 concentration.
- Normalize the current responses to the maximal response.
- Plot the normalized current as a function of **Yoda2** concentration and fit the data with the Hill equation to determine the EC50.

Protocol 2: Manual Whole-Cell Patch-Clamp Recording in HEK293T Cells Expressing Piezo1

This protocol is a general guide for manual patch-clamp experiments.

- 1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
- For inducible expression systems (e.g., HEK-TREx), add the inducing agent (e.g., 0.5 μg·ml-1 tetracycline) 24 hours prior to the experiment.[9]
- For transient expression, transfect cells with a Piezo1-expressing plasmid using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with KOH.

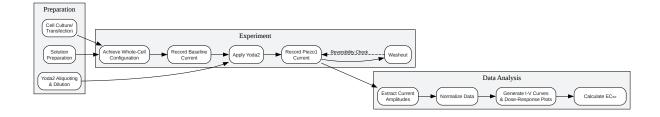


- Yoda2 Working Solutions: Prepare fresh dilutions of Yoda2 from a 10 mM DMSO stock into the external solution on the day of the experiment.
- 3. Manual Patch-Clamp Procedure:
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.
- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Approach a single cell with the patch pipette and form a giga-ohm seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.[9]
- Apply a voltage ramp or step protocol to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 200 ms.[3]
- After obtaining a stable baseline, perfuse the cell with the external solution containing Yoda2
 at the desired concentration.
- Record the current responses to Yoda2 application.
- Wash out the compound with the external solution to observe the reversibility of the effect.
- 4. Data Analysis:
- Measure the peak inward and outward currents in response to the voltage protocol before and after Yoda2 application.
- Construct current-voltage (I-V) relationship plots.
- To determine dose-dependency, apply multiple concentrations of Yoda2 to the same or different cells and plot the resulting current amplitudes against concentration.



Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment using Yoda2.



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